Givosiran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Givosiran is a novel small interfering RNA (siRNA)-based agent, acting as a conventional siRNA to trigger RNA interference (RNAi)-mediated gene silencing on delta-ALA synthase 1 (ALAS1).
Scientific Research Applications
Mechanism of Action and Therapeutic Applications
- Givosiran and Acute Hepatic Porphyria (AHP): Givosiran (Givlaari™) is a small interfering RNA (siRNA) that targets aminolevulinate synthase 1 (ALAS1) mRNA in hepatocytes. By downregulating ALAS1 mRNA, givosiran prevents the accumulation of neurotoxic δ-aminolevulinic acid and porphobilinogen levels, which are associated with acute porphyria attacks. It was developed primarily for treating acute hepatic porphyria (AHP) and approved in the USA and EU for this purpose (Scott, 2020).
Pharmacokinetics and Pharmacodynamics
- Absorption and Metabolism: Givosiran exhibits rapid absorption with peak plasma concentrations achieved within 0.5–5 hours post-administration. It is metabolized by nucleases, not cytochrome P450 enzymes, minimizing potential drug-drug interactions. Givosiran's active metabolite, AS(N‐1)3′ givosiran, retains equal potency as givosiran (Agarwal et al., 2020).
Delivery and Distribution
- Hepatocyte-specific Delivery: Givosiran utilizes N-acetylgalactosamine (GalNAc) conjugation for targeted delivery to hepatocytes. This enhances its uptake via the asialoglycoprotein receptor, ensuring a concentrated effect in the liver, the primary site of action for AHP treatment (Debacker et al., 2020).
Clinical Efficacy
- Reduction in Porphyria Attacks: In clinical trials, givosiran significantly reduced the annualized rate of composite porphyria attacks and improved other outcomes like hemin use and pain, which is the cardinal symptom of AHP. These results underscore its efficacy in reducing the frequency and severity of AHP attacks (Syed, 2021).
Long-term Efficacy and Safety
- Extended Study Results: Longer-term studies, such as the ENVISION trial, have demonstrated sustained efficacy and safety of givosiran over extended periods. This includes maintained reductions in ALA and PBG levels, decreased hemin use, and improvements in quality of life measures (Kuter et al., 2020).
properties
CAS RN |
1639325-43-1 |
---|---|
Product Name |
Givosiran |
Molecular Formula |
C78H139N11O30 |
Molecular Weight |
1711.017 |
IUPAC Name |
N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI Key |
RUPXJRIDSUCQAN-PQNNUJSWSA-N |
SMILES |
O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Givosiran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.